
Sodium 4-cyano-3-methylbenzene-1-sulfinate
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Overview
Description
Sodium 4-cyano-3-methylbenzene-1-sulfinate is a sulfinate salt characterized by a benzene ring substituted with a cyano (-CN) group at position 4 and a methyl (-CH₃) group at position 3. Its molecular formula is inferred as C₈H₆NNaO₂S (calculated molecular weight: 203.2 g/mol), derived by replacing the bromine atom in Sodium 4-bromo-3-methylbenzene-1-sulfinate (CAS 877304-96-6) with a cyano group . Sulfinate salts are widely used as intermediates in organic synthesis, particularly in reactions involving sulfonation, cross-coupling, or as precursors for sulfone derivatives. The electron-withdrawing cyano group enhances the compound’s reactivity, making it valuable in nucleophilic substitution or polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-cyano-3-methylbenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:
Sulfonylation Reaction: The starting material, 4-cyano-3-methylbenzenesulfonyl chloride, is reacted with a reducing agent such as sodium sulfite or sodium dithionite under controlled conditions to produce the corresponding sulfinic acid.
Neutralization: The sulfinic acid is then neutralized with sodium hydroxide to form the sodium salt, this compound.
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale sulfonylation and neutralization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-cyano-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinic group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium 4-cyano-3-methylbenzene-1-sulfinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 4-cyano-3-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano and methyl groups on the benzene ring influence its reactivity and selectivity in these reactions. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes through covalent modification of active site thiol groups.
Proteins: Modification of protein structure and function through sulfinylation reactions.
Comparison with Similar Compounds
Structural and Molecular Comparison
A structural comparison of Sodium 4-cyano-3-methylbenzene-1-sulfinate with analogous sulfinate salts highlights key differences in substituents and physicochemical properties:
Notes:
- The cyano group (-CN) is a stronger electron-withdrawing group compared to bromine (-Br) or chlorine (-Cl), significantly altering the electronic environment of the benzene ring.
- The methyl group (-CH₃) at position 3 in the target compound and Sodium 4-bromo-3-methylbenzene-1-sulfinate provides steric hindrance and mild electron-donating effects, contrasting with the electron-withdrawing -Cl in Sodium 4-bromo-3-chlorobenzene-1-sulfinate .
Reactivity and Electronic Effects
- Electrophilic Substitution : The -CN group deactivates the benzene ring, directing electrophiles to meta/para positions, whereas -Br and -Cl exhibit moderate deactivation with ortho/para directionality.
- Nucleophilic Reactions: The sulfinate group (-SO₂⁻Na⁺) in all compounds acts as a nucleophile.
- Thermal Stability : While direct thermal data for the target compound is unavailable, sulfinates with electron-withdrawing groups (e.g., -CN) typically exhibit lower thermal stability compared to those with electron-donating groups (e.g., -CH₃) .
Physicochemical Properties
- Solubility : The target compound is expected to have moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the polar -CN and sulfinate groups. This contrasts with the bromo and chloro analogs, which may exhibit lower solubility due to larger halogen atoms .
- Spectroscopic Data : Infrared (IR) spectra would show distinct absorption bands for -CN (~2240 cm⁻¹) and sulfinate S-O stretching (~1050–1150 cm⁻¹). Nuclear Magnetic Resonance (NMR) would reveal deshielded aromatic protons due to the -CN group’s strong electron-withdrawing effect .
Biological Activity
Sodium 4-cyano-3-methylbenzene-1-sulfinate (CAS No. 824-79-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and findings from diverse sources.
Chemical Structure and Synthesis
This compound is characterized by its sulfonate group attached to a cyano-substituted aromatic ring. The synthesis typically involves the reaction of appropriate sulfonyl halides with the corresponding aromatic compounds under controlled conditions to yield the sulfinate derivative. For instance, the synthesis process often employs methods that utilize halogenated solvents and bases such as pyridine to facilitate the reaction at low temperatures .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its inhibitory effects on specific enzymes and cellular processes.
1. Inhibition of Aromatase and Steroid Sulfatase
Research has demonstrated that compounds similar to this compound exhibit significant inhibitory activity against aromatase and steroid sulfatase (STS). These enzymes are crucial in steroidogenesis and are often targets in hormone-dependent cancers. For example, a related study reported IC50 values for various derivatives against aromatase ranging from 0.028 nm to 39 nm, indicating potent inhibition depending on structural modifications .
Table 1: Inhibitory Activity Against Aromatase
Compound | IC50 Value (nM) |
---|---|
This compound | TBD |
Ortho-fluoro derivative | 12 |
Ortho-chloro derivative | 2.3 |
Ortho-bromo derivative | 0.82 |
2. Antifungal Activity
Studies have also explored the antifungal properties of related compounds, particularly their efficacy against Candida species. For instance, a derivative demonstrated strong antifungal activity by inhibiting hyphal formation without exhibiting toxicity to human cells or model organisms like zebrafish embryos . This suggests potential therapeutic applications in treating fungal infections.
3. Anti-inflammatory and Anticancer Properties
The anti-inflammatory effects of compounds within this class have been documented, with mechanisms involving downregulation of cellular phosphorylation pathways leading to cell death in cancer models . Notably, certain derivatives showed promising anticancer activity against various human cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer), by acting as RAS inhibitors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the aromatic ring can significantly alter its potency against target enzymes. For instance, relocating halogen substituents from ortho to meta positions has been shown to decrease aromatase inhibitory activity, highlighting the importance of molecular configuration in drug design .
Case Studies
Several case studies illustrate the practical applications of this compound and its derivatives:
- Case Study 1 : A study involving a series of sulfinate derivatives demonstrated enhanced selectivity and potency against aromatase when specific structural modifications were applied. The findings suggested that optimizing lipophilicity through strategic substitutions could lead to more effective inhibitors for clinical use .
- Case Study 2 : Another investigation focused on the antifungal properties of a related compound that effectively disrupted Candida biofilms while maintaining low toxicity profiles in human cells, suggesting a viable therapeutic pathway for treating resistant fungal infections .
Q & A
Basic Question: What are the recommended synthetic routes for Sodium 4-cyano-3-methylbenzene-1-sulfinate, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves sulfonation of 4-cyano-3-methylbenzene derivatives followed by reduction to the sulfinate state. A common approach includes:
Sulfonation : Reacting 3-methyl-4-cyanobenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Reduction : Treating the intermediate with sodium sulfite or another reducing agent to yield the sulfinate salt.
Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (using methods akin to those in sodium 1-octanesulfonate purification ).
Critical Parameters : Monitor reaction temperature (<5°C during sulfonation to avoid side reactions) and use elemental analysis (C, N, S) to confirm purity (>98%).
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Methyl group protons appear as a singlet (~δ 2.3 ppm). Aromatic protons show splitting patterns dependent on substituent positions.
- ¹³C NMR : Cyano carbon resonates at ~δ 118 ppm; sulfinate sulfur-linked carbon at ~δ 140 ppm.
- IR Spectroscopy : Strong absorption for C≡N stretch (~2240 cm⁻¹) and S-O stretches (1050–1200 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative mode detects [M⁻] ion (theoretical m/z 212.0 for C₈H₆NO₂S⁻).
Validation : Compare with reference spectra of structurally analogous sulfinates (e.g., sodium 4-hydroxybenzenesulfonate ).
Advanced Question: How does the electron-withdrawing cyano group influence the sulfinate’s reactivity in nucleophilic substitutions?
Methodological Answer:
The cyano group activates the sulfinate moiety via:
Electron-Withdrawing Effect : Stabilizes transition states in SN2 reactions, enhancing nucleophilicity of the sulfinate ion.
Steric Considerations : The methyl group at the 3-position may hinder sterically demanding reactions.
Experimental Validation :
- Conduct kinetic studies using model reactions (e.g., alkylation with methyl iodide) under varied conditions (solvent polarity, temperature).
- Compare reactivity with non-cyano analogues (e.g., sodium 3-methylbenzenesulfinate) to isolate electronic effects .
Advanced Question: What experimental design strategies optimize reaction conditions when using this compound as a sulfinating agent?
Methodological Answer:
Use a factorial design approach to evaluate variables:
Q. Data Contradiction: How to resolve discrepancies in reported solubility data across solvents?
Methodological Answer:
Controlled Replication : Repeat solubility tests under standardized conditions (e.g., 25°C, 48 hr equilibration) using USP-grade solvents.
Analytical Consistency : Use gravimetric analysis or UV-Vis (λmax ~270 nm for quantification) instead of visual turbidity.
Systematic Documentation : Tabulate results with solvent polarity indices (e.g., Hansen parameters) to identify trends.
Example Table :
Solvent | Solubility (mg/mL) | Polarity Index | Method Used |
---|---|---|---|
Water | 120 ± 5 | 10.2 | Gravimetric |
Ethanol | 85 ± 3 | 5.2 | UV-Vis |
Reference : Buffer solution preparation in pharmacopeial methods ensures reproducibility. |
Advanced Question: What computational methods predict the compound’s stability under varying pH conditions?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Model sulfinate degradation pathways (e.g., hydrolysis) at pH 2–12.
Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to assess bond dissociation energies (e.g., S-O vs. C-S bonds).
Experimental Correlation : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect degradation products .
Advanced Question: How to analyze competing reaction pathways in sulfinate-mediated cross-couplings?
Methodological Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., ³⁴S sulfinate) to track sulfur transfer pathways.
- In Situ Monitoring : React-IR or Raman spectroscopy to detect intermediates (e.g., sulfonyl radicals).
- Competition Experiments : Compare yields of products from parallel pathways (e.g., C-S vs. C-C bond formation) under identical conditions .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (cyano group toxicity risks).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfinate dust.
- Waste Disposal : Neutralize acidic residues before disposal (prevents HCN release).
Reference : Sigma-Aldrich safety guidelines for sulfonamide derivatives .
Properties
Molecular Formula |
C8H6NNaO2S |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;4-cyano-3-methylbenzenesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c1-6-4-8(12(10)11)3-2-7(6)5-9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
NUWOSHBOUHIPDI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
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